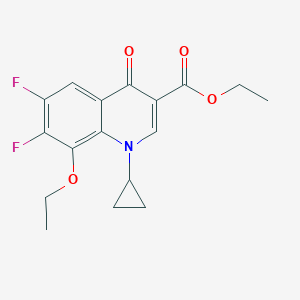

Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- The synthesis of similar compounds, like 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, involves multiple steps including acyl-chlorination, condensation, decarboxylation, esterification, and cyclopropylamine replacement (Liu Zhe, 2001). Another method described involves hydrolyzation, partial decarboxylation, methylation, and acidification to produce an intermediate product which then undergoes further reactions for the final product (Li Rui-jun, 2003).

Molecular Structure Analysis

- For compounds with similar structures, spectroscopic means including X-Ray measurements are used to confirm their structures. For example, Ethyl 9-cyclopropyl-4-fluoro-6-oxo-6,9-dihydro[l,2,5]oxadiazolo[3,4-h]quinoline-7-carboxylate N(3)-oxide’s structure was confirmed this way (M. El-Abadelah et al., 2006).

Chemical Reactions and Properties

- Chemical reactions of related compounds often involve regioselective displacement with amine nucleophiles, allowing for the introduction of various nucleophiles at specific positions. For instance, ethyl 1-cyclopropyl-5,6,7,8-tetrafluoro-4(1H)-oxoquinoline-3-carboxylate undergoes such displacement reactions (K. Shibamori et al., 1990).

Physical Properties Analysis

- The physical properties of quinolone derivatives are typically characterized using techniques like spectroscopy. For instance, the photochemistry of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates was studied using NMR spectroscopy (M. Ikeda et al., 1977).

Chemical Properties Analysis

- The chemical properties of similar compounds are often determined through reactions under various conditions. For example, the synthesis of some ethyl 3-(Aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates involved chemical reduction and nucleophilic addition reactions (Jalal A. Zahra et al., 2007).

Wissenschaftliche Forschungsanwendungen

Ethylene and Cyclopropyl Derivatives in Plant Science

Regulating Ripening and Ethylene Inhibition

Research on compounds such as 1-methylcyclopropene (1-MCP) highlights their significance in understanding ethylene's role in plants. 1-MCP prevents ethylene effects across a range of fruits, vegetables, and floriculture crops, offering insights into ethylene's extensive influence on plant physiology and postharvest quality (Blankenship & Dole, 2003). This suggests potential applications for ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in plant science, particularly in modulating ethylene-dependent processes.

Antioxidant Applications and Food Safety

Antioxidant Efficacy

Research into antioxidants like ethoxyquin provides a foundation for exploring the antioxidant properties of structurally related compounds. Ethoxyquin has been studied for its role in protecting valuable polyunsaturated fatty acids in fish meal against spontaneous combustion, indicating its potential as a powerful antioxidant (de Koning, 2002). This parallels the potential for ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate to serve as an antioxidant in various applications.

Environmental Biodegradation and Soil Health

Biodegradation and Environmental Fate

The review on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater uncovers mechanisms through which microorganisms degrade ether oxygenates, offering a model for the environmental processing of similar compounds (Thornton et al., 2020). This information could be relevant for understanding how ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate interacts with environmental systems and its potential biodegradation pathways.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO4/c1-3-23-16-13(19)12(18)7-10-14(16)20(9-5-6-9)8-11(15(10)21)17(22)24-4-2/h7-9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSSSDATQQUFJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B41619.png)

![N-[4-chloro-5-formamido-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-2-yl]acetamide](/img/structure/B41628.png)